molecular formula C14H25N3O6 B12398125 Ac-Lys-D-Ala-D-lactic acid

Ac-Lys-D-Ala-D-lactic acid

Cat. No.: B12398125
M. Wt: 331.36 g/mol
InChI Key: WOKFGDGIDNUZHQ-KKZNHRDASA-N
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Description

Ac-Lys-D-Ala-D-lactic acid is a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases. This compound is used primarily in scientific research, particularly in the study of enzyme mechanisms and antibiotic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-Lys-D-Ala-D-lactic acid is synthesized through a series of peptide coupling reactions. The synthesis involves the protection of amino groups, coupling of amino acids, and deprotection steps. The reaction conditions typically include the use of coupling reagents such as carbodiimides and bases like N-methylmorpholine .

Industrial Production Methods

While specific industrial production methods are not detailed, the synthesis of this compound generally follows standard peptide synthesis protocols. This includes solid-phase peptide synthesis (SPPS) and solution-phase synthesis, depending on the scale and purity required .

Chemical Reactions Analysis

Types of Reactions

Ac-Lys-D-Ala-D-lactic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the hydrolysis of this compound include lysine, alanine, and lactic acid .

Scientific Research Applications

Ac-Lys-D-Ala-D-lactic acid is widely used in scientific research, particularly in the following areas:

    Chemistry: As a substrate for studying enzyme mechanisms, particularly penicillin-sensitive D-alanine carboxypeptidases.

    Biology: In the study of bacterial cell wall synthesis and antibiotic resistance mechanisms.

    Medicine: Research into new antibiotics and understanding bacterial resistance to existing antibiotics.

Mechanism of Action

Ac-Lys-D-Ala-D-lactic acid acts as a substrate for penicillin-sensitive D-alanine carboxypeptidases. The compound binds to the active site of the enzyme, mimicking the natural substrate. This interaction allows researchers to study the enzyme’s mechanism and the effects of potential inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to act as a substrate for penicillin-sensitive D-alanine carboxypeptidases. This makes it particularly valuable in studying the mechanisms of these enzymes and developing new antibiotics .

Properties

Molecular Formula

C14H25N3O6

Molecular Weight

331.36 g/mol

IUPAC Name

(2R)-2-[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]oxypropanoic acid

InChI

InChI=1S/C14H25N3O6/c1-8(14(22)23-9(2)13(20)21)16-12(19)11(17-10(3)18)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,19)(H,17,18)(H,20,21)/t8-,9-,11+/m1/s1

InChI Key

WOKFGDGIDNUZHQ-KKZNHRDASA-N

Isomeric SMILES

C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C

Canonical SMILES

CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C

Origin of Product

United States

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